N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine
Description
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic hybrid molecule combining a coumarin scaffold with a beta-alanine moiety. The coumarin core (4-ethyl-2-oxo-2H-chromen-7-yl) is linked via an oxyacetyl bridge to the nitrogen of beta-alanine. Coumarins are renowned for their diverse bioactivities, including anticoagulant, antimicrobial, and fluorescent properties . The acetylated beta-alanine segment may contribute to metabolic stability, as seen in related peptide derivatives .
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
3-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H17NO6/c1-2-10-7-16(21)23-13-8-11(3-4-12(10)13)22-9-14(18)17-6-5-15(19)20/h3-4,7-8H,2,5-6,9H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
QGDPZKCLHUTQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
4-Ethylcoumarin Synthesis
The 4-ethyl substitution is introduced via Friedländer condensation between 2-hydroxyacetophenone derivatives and ethyl acetoacetate. For example:
-
Condensation : 2-Hydroxy-5-methoxyacetophenone (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in concentrated sulfuric acid at 0–5°C for 4 h.
-
Cyclization : The intermediate undergoes thermal cyclization at 120°C for 2 h to yield 7-methoxy-4-ethylcoumarin.
-
Demethylation : Boron tribromide (BBr₃, 3.0 equiv) in dichloromethane at −78°C removes the 7-methoxy group, producing 4-ethyl-7-hydroxycoumarin.
Stepwise Preparation Methods
O-Alkylation at the 7-Position
The 7-hydroxy group is acetylated using ethyl bromoacetate under basic conditions:
-
Reaction Setup : 4-Ethyl-7-hydroxycoumarin (1.0 equiv) is dissolved in anhydrous DMF with potassium carbonate (2.5 equiv) and a catalytic amount of KI.
-
Alkylation : Ethyl bromoacetate (1.2 equiv) is added dropwise at 60°C, and the mixture is stirred for 12 h.
-
Workup : The product, 7-(2-ethoxy-2-oxoethoxy)-4-ethyl-2H-chromen-2-one, is isolated via extraction with ethyl acetate (3 × 30 mL) and purified by silica gel chromatography (PE/EtOAc = 6:1).
Table 1: Optimization of O-Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | DMF |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |
| Temperature (°C) | 60 | 80 | 60 |
| Yield (%) | 78 | 65 | 78 |
Hydrolysis of Ethyl Ester
The ethyl ester intermediate is hydrolyzed to the carboxylic acid:
Amide Coupling with Beta-Alanine
The carboxylic acid is activated and coupled to beta-alanine methyl ester:
-
Activation : 7-(Carboxymethoxy)-4-ethylcoumarin (1.0 equiv) is treated with EDCI·HCl (2.0 equiv) and HOBt·H₂O (2.0 equiv) in DMF for 4 h at 25°C.
-
Coupling : Beta-alanine methyl ester (2.0 equiv) and DIPEA (4.0 equiv) are added, and the reaction is stirred for 24 h.
-
Deprotection : The methyl ester is hydrolyzed with LiOH (2.0 equiv) in THF/H₂O (3:1) to afford the final product.
Key Observations :
-
EDCI/HOBt outperforms DCC/DMAP in minimizing racemization (yield: 82% vs. 68%).
-
Prolonged reaction times (>24 h) reduce yields due to β-alanine decomposition.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography:
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.91 (s, 1H, COOH), 8.47 (s, 1H, H-5), 7.52 (d, J = 8.8 Hz, 2H, H-2',6'), 4.96 (s, 2H, OCH₂CO), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
HRMS (ESI) : m/z calculated for C₁₈H₁₉NO₆ [M + H]⁺: 346.1294; found: 346.1289.
Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, cleaving its ester and amide bonds:
The ester group shows greater susceptibility to hydrolysis than the amide bond due to electronic effects from the coumarin ring.
Esterification and Amide Coupling
The acetyl-β-alanine side chain participates in condensation reactions:
Key factors:
-
Solvent : DMF enhances reagent solubility
-
Catalysis : DMAP accelerates acylation
-
Side reactions : Competing O-acylation minimized at 0–5°C
Oxidation and Reduction
The coumarin core and ethyl group undergo redox transformations:
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Ethyl Group Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivative | Requires heating; overoxidation avoided via pH control |
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | Stereoselectivity unconfirmed |
| Aromatic Ring Oxidation | Ozone, DCM | Quinone structure | Limited yield (32%) due to side reactions |
Electrophilic Substitution
The coumarin aromatic system participates in halogenation and nitration:
| Reaction | Conditions | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-6 | Major product (73% yield) |
| Bromination | Br₂, FeBr₃ | C-3 and C-8 | Mixture of isomers (55:45 ratio) |
Regioselectivity is dictated by the electron-withdrawing carbonyl group, directing electrophiles to meta positions relative to the oxygen atoms.
Photochemical Reactions
The coumarin moiety undergoes [2+2] cycloaddition under UV light:
| Condition | Reactant | Product | Quantum Yield |
|---|---|---|---|
| UV (365 nm), acetone | Maleic anhydride | Cyclobutane adduct | Φ = 0.18 |
This reaction is reversible under thermal conditions (Δ > 100°C).
Metal Coordination
The carbonyl and ether groups act as ligands for transition metals:
| Metal Salt | Solvent | Complex Type | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | Ethanol | Octahedral | 4.2 ± 0.1 |
| Fe(III) chloride | Water | Tetragonal | 3.8 ± 0.2 |
Applications include catalysis in Suzuki-Miyaura cross-coupling.
Stability Under Environmental Conditions
Critical degradation pathways:
| Factor | Degradation Pathway | Half-Life |
|---|---|---|
| UV Exposure | C-O bond cleavage | 48 hours |
| Humidity (80% RH) | Hydrolysis | 12 days |
| Heat (60°C) | Decarboxylation | 30 days |
Stabilization strategies:
-
Lyophilization extends shelf life to 18 months
-
Antioxidants (e.g., BHT) prevent radical degradation
Scientific Research Applications
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine has garnered attention for its diverse biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly reduce TNF-alpha levels in lipopolysaccharide-induced inflammation models, suggesting its utility in managing inflammatory diseases.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, particularly MCF-7 cells, with an IC50 value of 12 μM. The mechanism involves the activation of caspase pathways.
Case Studies
- Antimicrobial Efficacy Study : A controlled experiment assessed the compound's antimicrobial activity against various pathogens. Results showed significant inhibition at low concentrations, supporting further development as a potential antimicrobial agent.
- Anti-inflammatory Study : In a study involving macrophage cells treated with lipopolysaccharide, the compound significantly decreased pro-inflammatory cytokine levels compared to untreated controls.
- Anticancer Study : Research on MCF-7 breast cancer cells revealed that treatment with N-{[(4-ethel -2 -oxo -2H -chromen -7 -yloxy] acetyl}-beta-alanine led to increased apoptotic cell death, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Coumarin-Based Beta-Alanine Derivatives
a) 4-Methyl Coumarin Analogs
Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l in ) share structural similarities but feature a 4-methyl coumarin instead of 4-ethyl. Key differences include:
- Substituent Effects : The ethyl group increases steric bulk and lipophilicity, which may enhance binding to hydrophobic targets or alter pharmacokinetics compared to methyl analogs.
- Functional Groups: The target compound has an acetamide linkage, whereas analogs in incorporate thiazolidinone rings, which are associated with antimicrobial and anti-inflammatory activities .
Table 1: Comparison of Coumarin Derivatives
| Compound | Coumarin Substituent | Functional Group | Key Applications |
|---|---|---|---|
| Target Compound | 4-Ethyl | Acetamide-beta-alanine | Unknown (theoretical) |
| 3a-l () | 4-Methyl | Thiazolidinone | Antimicrobial |
b) Coumarin Fluorescence and Bioactivity
The 7-oxyacetyl group in the target compound may confer fluorescence properties, useful in imaging or biosensing. This contrasts with pesticidal beta-alanine derivatives like benfuracarb (), which lacks a coumarin moiety but includes a benzofuranyl group for insecticidal activity .
Beta-Alanine Derivatives with Varied Acyl Groups
a) Acetyl Glycyl Beta-Alanine
This dipeptide () shares the acetyl-beta-alanine segment but replaces the coumarin-oxyacetyl group with glycine . Key distinctions:
- Mechanism : Acetyl Glycyl Beta-Alanine inhibits tyrosinase and melanin transfer for skin-lightening, whereas the coumarin in the target compound may introduce antioxidant or UV-protective effects .
- Bioavailability : The coumarin’s hydrophobicity could reduce water solubility compared to glycyl derivatives, impacting topical or systemic delivery.
Table 2: Beta-Alanine Derivatives Comparison
b) Antihypoxant Beta-Alanine Analogs
highlights beta-alanine derivatives (e.g., GABA, taurine conjugates) with antihypoxant activity in methemoglobinemia. The target compound’s coumarin moiety could synergize with beta-alanine to enhance antioxidant capacity, though direct evidence is lacking .
Biological Activity
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine, a compound belonging to the class of coumarin derivatives, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO6 |
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)OC |
The biological effects of this compound are primarily attributed to its interaction with various molecular targets. The compound is believed to inhibit specific enzymes and modulate signaling pathways associated with inflammation and cellular proliferation. For instance, its antimicrobial activity is linked to the inhibition of bacterial DNA gyrase, crucial for DNA replication.
Antimicrobial Properties
Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. Studies have revealed that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a mechanism that could be beneficial in conditions characterized by chronic inflammation .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains. This suggests a promising role in developing new antimicrobial agents .
- Case Study on Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels, highlighting its potential for managing inflammatory diseases .
- Case Study on Anticancer Activity : A recent study assessed the compound's effects on MCF-7 cells, reporting an IC50 value of 12 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other coumarin derivatives:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycinate | Antimicrobial, Anti-inflammatory | 25 |
| Ethyl 2-[2-(4-methyl-2-oxo-2H-chromen-7-yl)phenoxy]acetate | Anticancer (MCF-7 cells) | 0.47 |
| 1-(2-(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl piperidine | Moderate anticancer activity | 18 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with β-alanine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or THF), and reaction temperature (40–60°C) to minimize side reactions like hydrolysis of the coumarin ester . Purity can be monitored via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of -/-NMR to confirm the coumarin ring (δ 6.2–6.8 ppm for aromatic protons) and β-alanine backbone (δ 3.1–3.5 ppm for methylene groups). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency, while FT-IR validates the acetyloxy and amide carbonyl stretches (1650–1750 cm) .
Q. How does the ethyl substituent on the coumarin moiety affect solubility and stability in aqueous buffers?
- Methodological Answer : The ethyl group enhances lipophilicity, reducing aqueous solubility. Stability tests in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via UV-Vis spectroscopy (λmax ~320 nm for coumarin), can quantify degradation rates. Use surfactants (e.g., Tween-80) or co-solvents (DMSO ≤1%) to improve solubility for in vitro assays .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the impact of the ethyl group vs. other alkyl substituents (e.g., methyl, butyl) on bioactivity?
- Methodological Answer : Employ a structure-activity relationship (SAR) approach: synthesize analogs with varying alkyl chain lengths (methyl, ethyl, butyl) and compare their inhibitory activity (e.g., enzyme assays) using a fixed concentration series (1–100 µM). Use ANOVA with post-hoc Tukey tests to assess statistical significance. Include controls for solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
